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molecular formula C14H13NO4S B1363175 4-(4-Methylphenylsulfonamido)benzoic acid CAS No. 37028-85-6

4-(4-Methylphenylsulfonamido)benzoic acid

Cat. No. B1363175
M. Wt: 291.32 g/mol
InChI Key: ZEUVKKKFDVRMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06002007

Procedure details

A mixture of 190.5 g (1 mole) of 4-toluenesulfonyl chloride in 300 ml of i-propyl ether is added dropwise at 20-30° C. to one of 252 g (3 mole) of sodium bicarbonate and 139.1 g (1 mole) of 4-aminobenzoic acid in 2.5 l of water. The mixture is stirred vigorously for 2-4 hours, until the sulfonyl chloride has been consumed. The aqueous solution is separated off and then adjusted to pH 1 with concentrated hydrochloric acid, and the precipitate is taken up in propyl acetate. The extract is washed 2× with 2N hydrochloric acid and 1× with water, dried over sodium sulfate and evaporated. 240 g (82.5% of theory) of N-(4-carboxyphenyl)-4-toluenesulfonamide are obtained.
Quantity
190.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two
Quantity
139.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C(=O)(O)[O-].[Na+].[NH2:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1.S(Cl)(Cl)(=O)=O>C(OC(C)C)(C)C.O>[C:22]([C:21]1[CH:25]=[CH:26][C:18]([NH:17][S:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=2)(=[O:9])=[O:8])=[CH:19][CH:20]=1)([OH:24])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
190.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
252 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
139.1 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been consumed
CUSTOM
Type
CUSTOM
Details
The aqueous solution is separated off
WASH
Type
WASH
Details
The extract is washed 2× with 2N hydrochloric acid and 1× with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 240 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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